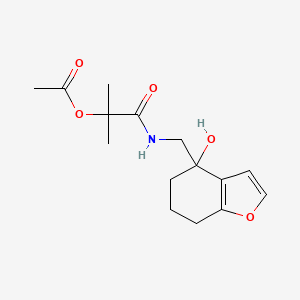

1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Description

Properties

IUPAC Name |

[1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylamino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-10(17)21-14(2,3)13(18)16-9-15(19)7-4-5-12-11(15)6-8-20-12/h6,8,19H,4-5,7,9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXDBVQFHVCALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC1(CCCC2=C1C=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate (CAS Number: 2319641-17-1) is a complex organic compound that exhibits notable biological activity. Its unique structure combines a tetrahydrobenzofuran moiety with an amino acid derivative, suggesting potential therapeutic applications in various fields, including neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₂₁N₁O₅, with a molecular weight of approximately 295.33 g/mol. The compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₁O₅ |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 2319641-17-1 |

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The hydroxy group and the amino moiety can form hydrogen bonds with active sites on target proteins, influencing their function. Preliminary studies suggest that the compound may modulate signaling pathways associated with inflammation and neuroprotection.

Biological Activities

Research indicates that compounds containing the tetrahydrobenzofuran structure often exhibit a range of biological activities:

1. Anti-inflammatory Effects

- Compounds similar to this one have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Studies indicate modulation of NF-kB signaling pathways.

2. Neuroprotective Properties

- The tetrahydrobenzofuran moiety is associated with neuroprotective effects in models of neurodegenerative diseases.

- Potential mechanisms include the reduction of oxidative stress and modulation of neuronal survival pathways.

3. Anticancer Activity

- Similar derivatives have been studied for their ability to inhibit tumor cell proliferation.

- Mechanisms may involve disruption of tubulin polymerization or induction of apoptosis in cancer cells.

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of related compounds in rodent models of ischemia. Results indicated significant reductions in neuronal death and improved functional outcomes following administration of the compound.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to cell cycle arrest and apoptosis induction.

Research Findings

Recent studies have focused on elucidating the specific pathways affected by this compound:

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Systems

- Tetrahydrobenzofuran vs. Isobenzofuranone: The tetrahydrobenzofuran ring in the target compound is non-aromatic and less planar compared to the fully aromatic isobenzofuranone ring in [4-[1-(4-acetyloxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] acetate (). This difference impacts electronic properties and solubility; the saturated ring may enhance solubility in polar solvents, while the aromatic system in ’s compound favors π-π stacking interactions .

Substituent Effects

- Acetate Ester Positioning :

The target compound’s acetate is located on a branched aliphatic chain (propan-2-yl), whereas ’s compound features acetyloxy groups on substituted phenyl rings. The aliphatic acetate may confer higher metabolic stability compared to aryl esters, which are more prone to enzymatic hydrolysis. - Amino vs. This could enhance interactions with biological targets like enzymes or receptors.

Physicochemical Properties (Hypothetical Analysis)

The lower logP of the target compound suggests better aqueous solubility, advantageous for drug delivery. Its hydrogen-bonding capacity may improve target selectivity compared to the highly lipophilic, sterically hindered structure in .

Q & A

Basic Research Questions

Q. How can researchers design an efficient synthetic route for this compound?

- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the tetrahydrobenzofuran core and the acetylated amino-propanoyl side chain. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible reaction steps and intermediates . For example, the tetrahydrobenzofuran moiety can be synthesized via cyclization of diols or ketones under acidic conditions. Coupling reactions (e.g., amidation) between the hydroxyl-bearing tetrahydrobenzofuran derivative and the acetylated amino acid precursor should be optimized using catalysts like EDC/HOBt. Monitor reaction progress via TLC or LC-MS .

Table 1: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Monitoring Technique |

|---|---|---|---|

| 1 | Cyclization | H₂SO₄, 80°C, 6h | TLC (EtOAc/Hexane) |

| 2 | Amidation | EDC, HOBt, DMF, RT | LC-MS (ESI+) |

Q. What chromatographic techniques are recommended for purification?

- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges for preliminary purification, followed by preparative HPLC. For SPE, condition cartridges with methanol and water, then elute with a gradient of acetonitrile/water (0.1% formic acid). For HPLC, employ a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) . Validate purity using UV-Vis at λmax ~255 nm and confirm via NMR (¹H/¹³C) .

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and spectrometric analyses:

- NMR : Assign peaks for the tetrahydrobenzofuran protons (δ 4.2–4.5 ppm) and acetyl methyl groups (δ 2.1 ppm).

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

- IR : Identify ester C=O (1730 cm⁻¹) and amide N-H (3300 cm⁻¹) stretches.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s reaction mechanism under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using stopped-flow spectroscopy to monitor hydrolysis of the acetyl group. Buffer solutions (pH 2–10) should include sodium acetate (pH 4.6) and ammonium hydroxide (pH 10). Use DFT calculations to model transition states and compare experimental activation energies with computational predictions .

Table 2: Hydrolysis Rate Constants

| pH | k (s⁻¹) | Half-life (h) |

|---|---|---|

| 4.6 | 1.2×10⁻⁵ | 16.0 |

| 7.4 | 3.8×10⁻⁴ | 0.5 |

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and tautomeric equilibria. For conflicting HRMS data, perform isotopic labeling (e.g., deuterated solvents) to rule out adduct formation. Use molecular dynamics simulations to account for conformational flexibility in DFT models .

Q. What methodologies are suitable for assessing the compound’s stability in biological matrices?

- Methodological Answer : Spike the compound into plasma or simulated gastric fluid and incubate at 37°C. Extract samples at intervals (0, 6, 24h) using SPE (HLB cartridges) and quantify degradation via LC-MS/MS. Stability criteria: ≤15% degradation over 24h .

Q. How can reaction conditions be optimized to minimize by-product formation during amidation?

- Methodological Answer : Apply a Box-Behnken experimental design to evaluate factors like temperature (20–40°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can identify optimal conditions. Confirm via GC-MS headspace analysis to detect volatile by-products .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across cell lines?

- Methodological Answer : Normalize data to cell viability (MTT assay) and check for off-target effects using kinase profiling panels. Validate target engagement via SPR or ITC. If contradictions persist, consider metabolic differences (e.g., CYP450 expression) using hepatocyte co-culture models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.